
N-cyclopentyl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H27N3O4S and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Compounds with structures similar to "N-cyclopentyl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide" have been synthesized and studied for various chemical properties and reactivities. For example, derivatives of muscarinic agents and sulfonamides have been synthesized to explore their agonistic or antagonistic activities on muscarinic receptors, demonstrating the versatility of such structures in medicinal chemistry (Nilsson, Ringdahl, & Hacksell, 1988). These studies underscore the importance of structural modifications in affecting biological activity and receptor affinity.
Antimicrobial Applications
The incorporation of sulfamoyl moiety into heterocyclic compounds has been explored for antimicrobial purposes. For instance, novel thiazole, pyridone, and chromene derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). These findings highlight the potential of such compounds in developing new antimicrobial agents.
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been studied for their inhibitory effects on enzymes like carbonic anhydrases, which are involved in various physiological and pathological processes. Research on thiazolylsulfonamides has demonstrated their potential as inhibitors of human carbonic anhydrase isoforms, suggesting applications in treating diseases like cancer, obesity, and epilepsy (Carta et al., 2017). These studies provide a foundation for the development of targeted therapies using sulfonamide derivatives.
Cyclization Reactions and Heterocyclic Synthesis
Cyclization reactions of compounds containing similar functional groups have been utilized to synthesize heterocyclic structures, such as pyridines and thieno[2,3-d]pyrimidines, demonstrating the utility of these reactions in creating pharmacologically relevant molecules (Dyachenko, Dyachenko, & Chernega, 2004). This area of research is critical for expanding the chemical space of potential therapeutic agents.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-14-8-11-21(12-9-14)26(24,25)16-7-4-10-20(18(16)23)13-17(22)19-15-5-2-3-6-15/h4,7,10,14-15H,2-3,5-6,8-9,11-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPBIUMFCUEVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
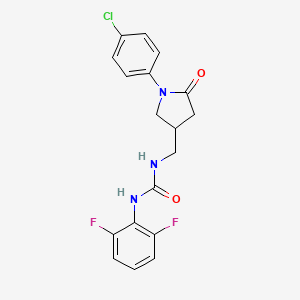
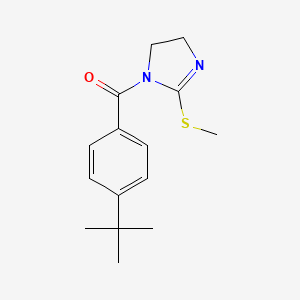
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide](/img/structure/B2672861.png)
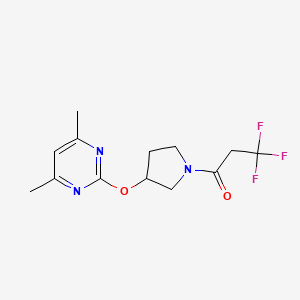

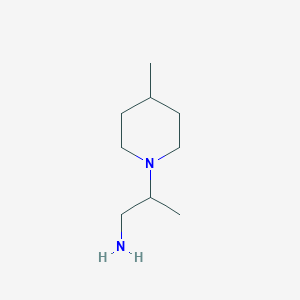
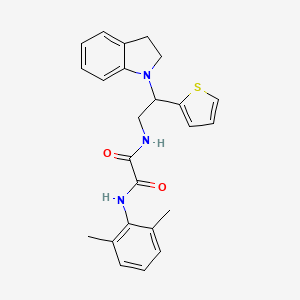


![1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2672874.png)
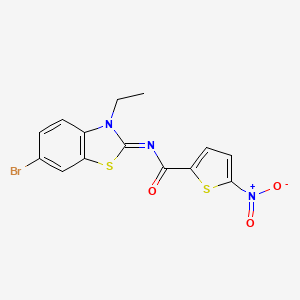

![N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/no-structure.png)

